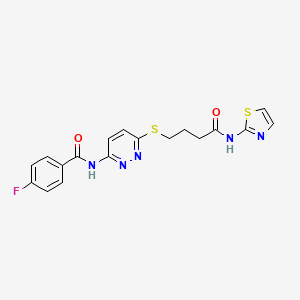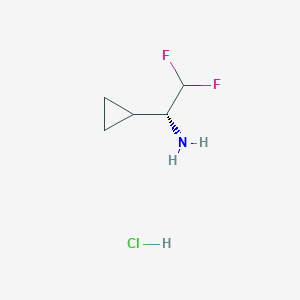![molecular formula C23H24N4O4S B2647241 2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923678-37-9](/img/structure/B2647241.png)
2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied in the past decade. The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, with an emphasis on the ecological impact of the methods and the mechanistic aspects .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds. Several procedures for the synthesis of this framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .Physical And Chemical Properties Analysis
While specific physical and chemical properties of “2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” were not found, it is known that all compounds in the imidazo[1,2-a]pyridines class are selective COX-2 inhibitors with selectivity indices of 42.3–508.6 and COX-2 IC 50 values of 0.07–0.39 µM .科学的研究の応用
Photodynamic Therapy and Photosensitization
2,5-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide has shown promising applications in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives of benzenesulfonamide with excellent properties as photosensitizers. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features indicate potential utility as Type II photosensitizers for cancer treatment in PDT, where their ability to generate reactive oxygen species upon light exposure can be harnessed to destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
The compound and its derivatives have been evaluated for anticancer activity. Kumar et al. (2015) reported the synthesis of benzenesulfonamide derivatives and evaluated them for in vitro anticancer activity against various human cancer cell lines. Notably, certain derivatives exhibited significant anticancer activity against liver (Hep G2) and ovarian (PA-1) cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Kumar et al., 2015).
Antimicrobial Properties
Benzenesulfonamide and its derivatives have been synthesized and tested for antimicrobial properties. Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity. These compounds showed promising results against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Luminescence and Antibacterial Properties
Benzenesulfonamide-based complexes have been studied for their luminescence and antibacterial properties. Feng et al. (2021) synthesized new d10 metal complexes based on 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid and investigated their structural characteristics, luminescence, and antibacterial properties. These complexes displayed interesting luminescent properties and potential antibacterial activity (Feng et al., 2021).
将来の方向性
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products. Recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
特性
IUPAC Name |
2,5-diethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-30-19-10-11-21(31-5-2)22(14-19)32(28,29)26-18-8-6-17(7-9-18)20-15-27-13-12-16(3)24-23(27)25-20/h6-15,26H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZOWVODCGCCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)
![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)

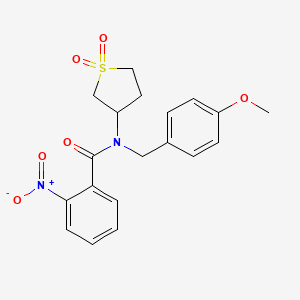

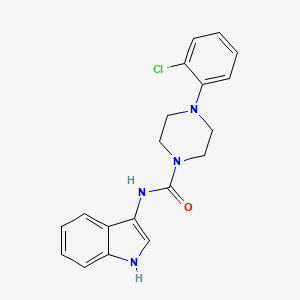

![5-(1-Chloroethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2647168.png)
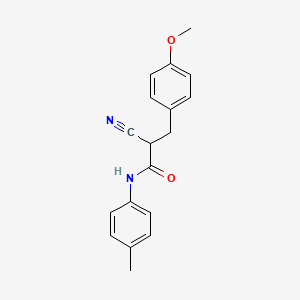
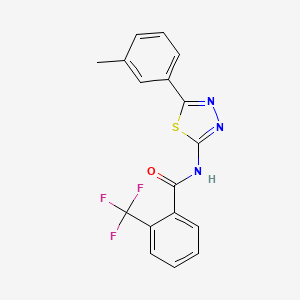
![5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2647174.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2647177.png)
